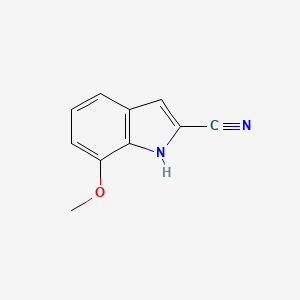

7-Methoxy-1H-indole-2-carbonitrile

Description

7-Methoxy-1H-indole-2-carbonitrile is a substituted indole derivative characterized by a methoxy group (-OCH₃) at position 7 and a cyano group (-CN) at position 2 of the indole scaffold. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by these substituents. It is commercially available with a purity of ≥95.0% (HPLC) and has a CAS registry number of 1264481-52-8 .

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

7-methoxy-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c1-13-9-4-2-3-7-5-8(6-11)12-10(7)9/h2-5,12H,1H3 |

InChI Key |

GHATYJCXPBTXEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indole-2-carbonitrile typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions. Methanesulfonic acid in methanol is often used as the catalyst, and the reaction is carried out under reflux .

Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

7-Methoxy-1H-indole-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application, but it generally involves modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The biological and physicochemical properties of indole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 7-Methoxy-1H-indole-2-carbonitrile with key analogues:

Substituent Position and Electronic Effects

- 7-Iodo-1H-indole-3-carbonitrile (6c): Features an iodine atom at position 7 and a cyano group at position 3. The electron-withdrawing iodine enhances electrophilic reactivity, while the cyano group at position 3 influences π-stacking interactions in protein binding. This compound exhibits a melting point of 161–163°C and demonstrates inhibitory activity against DYRK1A, a kinase implicated in neurodegenerative diseases .

- 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile: Substituted with bromine (position 7), methyl (position 1), phenyl (position 2), and cyano (position 3). This compound is synthesized via electrophilic aromatic substitution using NCTS and is reported as a protein kinase inhibitor .

- 7-Methoxy-1H-indole-3-carboxylic acid: Replaces the cyano group with a carboxylic acid at position 3. The methoxy group at position 7 increases electron density, enhancing solubility in polar solvents compared to halogenated analogues. This derivative is listed in reagent catalogs but lacks detailed biological data .

Physicochemical Properties

| Compound Name | Substituents | Melting Point (°C) | Key Spectral Data (IR, NMR) | Solubility Trends |

|---|---|---|---|---|

| This compound | 7-OCH₃, 2-CN | Not reported | Likely C≡N stretch ~2220–2230 cm⁻¹ (IR) | Moderate (polar solvents) |

| 7-Iodo-1H-indole-3-carbonitrile | 7-I, 3-CN | 161–163 | IR: 2229 cm⁻¹ (C≡N); ¹H-NMR: δ 8.30 (H-2) | Low (nonpolar solvents) |

| 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | 7-Br, 1-CH₃, 2-Ph, 3-CN | Not reported | NMR: Aromatic proton shifts due to Ph group | High (organic solvents) |

Notes:

- The cyano group’s position (2 vs. 3) alters electronic distribution: 2-CN may reduce resonance stabilization compared to 3-CN, affecting binding affinity in kinase inhibitors .

- Methoxy vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.